2-Bromo-5-iodo-4-nitro-1H-imidazole
Overview
Description
2-Bromo-5-iodo-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C3HBrIN3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its unique combination of bromine, iodine, and nitro functional groups, which impart distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature, showing both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a refrigerator and shipped at room temperature . This suggests that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole typically involves a multi-step process. One common method starts with the nitration of imidazole to form 4-nitroimidazole. This intermediate is then subjected to bromination and iodination reactions. The bromination step involves the use of bromine or a brominating agent, while the iodination step uses iodine or an iodinating agent. The reactions are usually carried out in the presence of a solvent such as acetonitrile or dichloromethane and may require a catalyst or specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Large-scale production may involve continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of 2-Bromo-5-iodo-4-amino-1H-imidazole.
Oxidation: Formation of various oxidized imidazole derivatives.
Scientific Research Applications
2-Bromo-5-iodo-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Employed in the synthesis of specialty chemicals and materials, including dyes and polymers
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitro-1H-imidazole
- 5-Iodo-4-nitro-1H-imidazole
- 2-Chloro-5-iodo-4-nitro-1H-imidazole
Uniqueness
2-Bromo-5-iodo-4-nitro-1H-imidazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. The combination of these halogens with the nitro group enhances its potential for various chemical transformations and biological activities .
Properties
IUPAC Name |
2-bromo-4-iodo-5-nitro-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrIN3O2/c4-3-6-1(5)2(7-3)8(9)10/h(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLQGWGWJXFJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrIN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459612 | |
Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862895-48-5 | |
Record name | 2-Bromo-5-iodo-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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